Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is a chemical compound with the molecular formula C11H17N3O2S It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate typically involves the reaction of tert-butyl azetidine-1-carboxylate with 2-amino-1,3-thiazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or THF.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The thiazole ring is known to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to a range of biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-aminoazetidine-1-carboxylate: Similar structure but lacks the thiazole ring.
Tert-butyl 4-(6-chloro-2-pyridinyl)piperidine-1-carboxylate: Contains a piperidine ring instead of an azetidine ring.
Tert-butyl 3-bromo-2,5-dihydro-1H-pyrrole-1-carboxylate: Features a pyrrole ring instead of a thiazole ring
Uniqueness
Tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate is unique due to the presence of both an azetidine ring and a thiazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
tert-butyl 3-(2-amino-1,3-thiazol-5-yl)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S/c1-11(2,3)16-10(15)14-5-7(6-14)8-4-13-9(12)17-8/h4,7H,5-6H2,1-3H3,(H2,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVJDUHRHTJVTHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=CN=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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